![molecular formula C10H11NOS B11809483 7-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B11809483.png)
7-Ethoxy-2-methylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a thiazole ring, with an ethoxy group at the 7th position and a methyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2-methylbenzo[d]thiazole can be achieved through various methods. One common approach involves the reaction of 2-methylbenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-2-methylbenzo[d]thiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thioethers.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Ethoxy-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: Lacks the ethoxy group but shares the core structure.
7-Methoxy-2-methylbenzo[d]thiazole: Similar structure with a methoxy group instead of an ethoxy group. It exhibits similar biological activities but with different potency and selectivity.
2-Methyl-4-phenylthiazole: Contains a phenyl group at the 4th position, which alters its chemical properties and biological activities.
Uniqueness
7-Ethoxy-2-methylbenzo[d]thiazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its potency as an enzyme inhibitor and its effectiveness in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H11NOS |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
7-ethoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-12-9-6-4-5-8-10(9)13-7(2)11-8/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
DJECASNPXFENTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1SC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


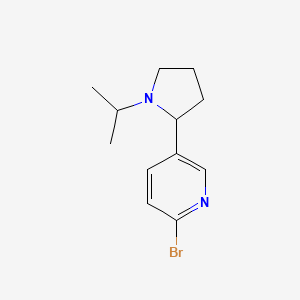
![2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B11809406.png)

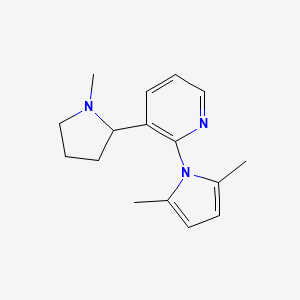
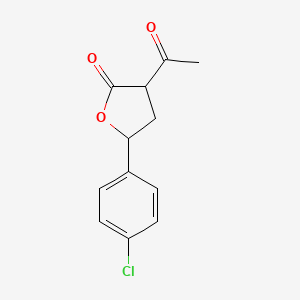
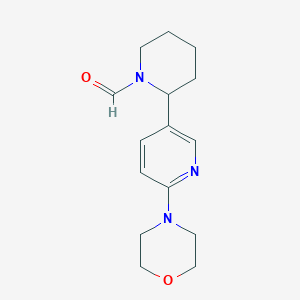


![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)
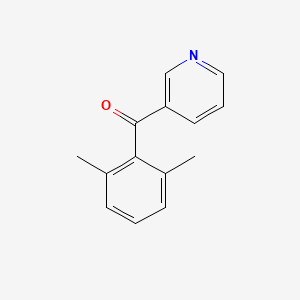

![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)

![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809470.png)
